

In-Depth Technical Guide to the Spectroscopic Profile of 3-Amino-6-cyanopyridine

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Compound of Interest

Compound Name: 3-Amino-6-cyanopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Amino-6-cyanopyridine** (CAS No. 55338-73-3), a key intermediate in the synthesis of various biologically active molecules.^[1] Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds, including aminopyridines and cyanopyridines. The methodologies provided are based on standard experimental protocols for the spectroscopic analysis of aromatic amines and pyridine derivatives.

Chemical Structure and Properties

- IUPAC Name: 5-aminopyridine-2-carbonitrile
- Synonyms: **3-Amino-6-cyanopyridine**, 5-Amino-2-cyanopyridine^[2]
- Molecular Formula: C₆H₅N₃^[3]
- Molecular Weight: 119.12 g/mol ^[3]
- Appearance: Expected to be a light yellow to brown solid^[3]
- Melting Point: 148-152 °C^[2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Amino-6-cyanopyridine**. These predictions are derived from known spectral data of analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J) Hz
~8.4	d	1H	H-2	$J \approx 2.5$ Hz (meta coupling)
~7.6	dd	1H	H-4	$J \approx 8.5$ Hz (ortho), 2.5 Hz (meta)
~6.8	d	1H	H-5	$J \approx 8.5$ Hz (ortho)
~5.5	br s	2H	-NH ₂	-

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~152	C-6
~148	C-2
~139	C-4
~118	-CN
~115	C-5
~109	C-3

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric) of -NH ₂
2230 - 2210	Strong	C≡N stretching
1620 - 1580	Strong	C=C and C=N ring stretching
1500 - 1400	Medium	N-H bending
850 - 800	Strong	C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
119	100	[M] ⁺ (Molecular Ion)
92	Moderate	[M - HCN] ⁺
65	Moderate	[C ₄ H ₃ N] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Amino-6-cyanopyridine**.

- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
 - Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **3-Amino-6-cyanopyridine** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet-forming die.
- Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

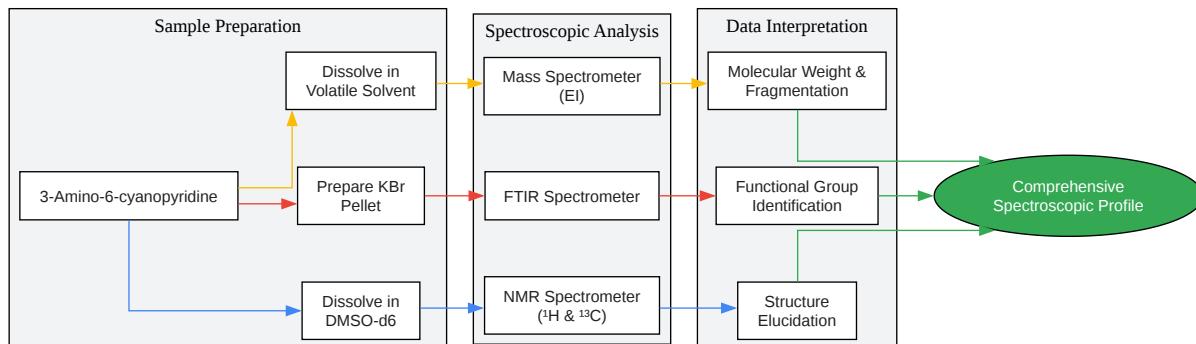
- Dissolve a small amount of **3-Amino-6-cyanopyridine** in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[4]
- If necessary, dilute the sample further to prevent overloading the detector.[4]

Data Acquisition:

- Introduce the sample into the ion source.
- Acquire the mass spectrum in the positive ion mode.
- The electron energy is typically set at 70 eV for EI.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Amino-6-cyanopyridine**.

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Caption: General workflow for the spectroscopic analysis of **3-Amino-6-cyanopyridine**.

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